

methods for synthesizing C₂₁H₁₉ClFN₃O₃S derivatives

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Compound of Interest

Compound Name: C₂₁H₁₉ClFN₃O₃S

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Below are detailed application notes and protocols for the synthesis of derivatives based on the **C₂₁H₁₉ClFN₃O₃S** scaffold, known as Tivozanib. This information is intended for researchers, scientists, and drug development professionals.

Application Notes: Tivozanib and its Derivatives

The molecular formula **C₂₁H₁₉ClFN₃O₃S** corresponds to Tivozanib, a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors. Tivozanib is an anti-tumor targeted therapy drug primarily used in the treatment of renal cell carcinoma (RCC).[1] Its mechanism of action involves the inhibition of all three VEGF receptors (VEGFR-1, -2, and -3), which play a crucial role in angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize.[1] By blocking these receptors, Tivozanib effectively cuts off the tumor's blood supply, thereby inhibiting its growth.[1]

The synthesis of Tivozanib derivatives is a key strategy in medicinal chemistry for several purposes:

- **Structure-Activity Relationship (SAR) Studies:** To understand which parts of the molecule are essential for its biological activity and to optimize its potency.
- **Improving Pharmacokinetic Properties:** To enhance absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better drug efficacy and safety.

- Overcoming Drug Resistance: Cancer cells can develop mutations that make them resistant to existing drugs. Novel derivatives may be effective against these resistant strains.[\[2\]](#)
- Exploring New Therapeutic Indications: Derivatives may exhibit different selectivity profiles, potentially making them useful for other diseases.

The quinoline core of Tivozanib serves as a versatile scaffold for chemical modification to generate a library of novel compounds for biological screening.

Signaling Pathway Inhibition

The diagram below illustrates the signaling pathway targeted by Tivozanib.

Diagram 1: Tivozanib inhibits the VEGF signaling pathway to block angiogenesis.

Experimental Protocols

The synthesis of Tivozanib and its derivatives can be achieved through a multi-step process. The following protocols are representative methods based on published literature.[\[1\]](#)[\[3\]](#)

Protocol 1: Synthesis of the Tivozanib Core Structure

A key step in the synthesis of Tivozanib involves the condensation of a quinoline intermediate with other precursors.[\[1\]](#)[\[3\]](#)

Objective: To synthesize Tivozanib via a condensation reaction.

Materials:

- 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline
- Phenyl chloroformate
- 3-amino-5-methylisoxazole
- Organic solvent (e.g., N,N-dimethylformamide (DMF), Pyridine)[\[1\]](#)[\[3\]](#)
- Strong base (e.g., Sodium Carbonate, Potassium Carbonate, Sodium Hydride)[\[1\]](#)

Procedure:

- In a suitable reaction vessel, dissolve 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline in the chosen organic solvent.
- Add the strong base to the mixture and stir.
- In a separate step or sequence, react phenyl chloroformate and 3-amino-5-methylisoxazole to form an activated intermediate.
- Add the activated intermediate to the reaction mixture containing the quinoline compound.
- Allow the reaction to proceed under controlled temperature conditions until completion, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the final product, Tivozanib.
- Characterize the purified compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Representative Reaction Conditions for Tivozanib Synthesis

Reactant A	Reactant B	Solvent	Base	Reported Yield
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| 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline | Phenyl chloroformate, 3-amino-5-methylisoxazole | DMF | Sodium Carbonate | High[1][3] |

Protocol 2: General Method for Synthesizing Tivozanib Derivatives

To generate derivatives, the core quinoline intermediate can be reacted with a variety of substituted building blocks instead of 3-amino-5-methylisoxazole. This approach allows for the systematic modification of the molecule's periphery.

Objective: To create a library of Tivozanib derivatives for SAR studies.

Procedure:

- Synthesize the key intermediate, 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline, according to established literature methods.[\[1\]](#)
- In parallel, prepare a diverse set of substituted building blocks (e.g., various substituted anilines, heterocyclic amines, or sulfonyl chlorides).
- In separate reaction vessels, couple the key quinoline intermediate with each of the diverse building blocks under optimized reaction conditions (similar to Protocol 1).
- Purify each resulting derivative using parallel purification techniques or standard column chromatography.
- Confirm the structure and purity of each derivative before biological evaluation.

Table 2: Illustrative Scheme for Derivative Synthesis

Key Intermediate	Diverse Building Block (R-group)	Resulting Derivative Structure
4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline	Substituted Amine 1 (R1-NH2)	Tivozanib analog with R1 group
4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline	Substituted Amine 2 (R2-NH2)	Tivozanib analog with R2 group
4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline	Sulfonyl Chloride 1 (R3-SO2Cl)	Tivozanib analog with R3-SO2 group

| 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline | Acyl Chloride 1 (R4-COCl) |
Tivozanib analog with R4-CO group |

General Workflow for Derivative Synthesis and Evaluation

The following diagram outlines the logical workflow from synthesis to biological testing.

Diagram 2: General workflow for the synthesis and evaluation of Tivozanib derivatives.

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